tert-Butyl ((1-((S)-2-aminopropanoyl)piperidin-2-yl)methyl)carbamate
Description
tert-Butyl ((1-((S)-2-aminopropanoyl)piperidin-2-yl)methyl)carbamate is a carbamate-protected amine derivative featuring a piperidine core substituted with an (S)-2-aminopropanoyl (L-alanine) moiety at the 1-position and a tert-butoxycarbonyl (Boc)-protected methylamine group at the 2-position. This compound is structurally significant in medicinal chemistry as a precursor for drug discovery, particularly in the synthesis of protease inhibitors or kinase-targeting molecules due to its chiral center and peptide-like backbone .
Properties
Molecular Formula |
C14H27N3O3 |
|---|---|
Molecular Weight |
285.38 g/mol |
IUPAC Name |
tert-butyl N-[[1-(2-aminopropanoyl)piperidin-2-yl]methyl]carbamate |
InChI |
InChI=1S/C14H27N3O3/c1-10(15)12(18)17-8-6-5-7-11(17)9-16-13(19)20-14(2,3)4/h10-11H,5-9,15H2,1-4H3,(H,16,19) |
InChI Key |
OFDLHNSVBBGJRF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCCCC1CNC(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl ((1-((S)-2-aminopropanoyl)piperidin-2-yl)methyl)carbamate typically involves the protection of the amino group using a tert-butyl carbamate protecting group. One common method includes the reaction of di-tert-butyl dicarbonate with the corresponding amine under mild conditions . Industrial production methods may involve the use of scalable and efficient synthetic routes, such as the use of cesium carbonate and TBAI for the coupling of amines, carbon dioxide, and halides .
Chemical Reactions Analysis
tert-Butyl ((1-((S)-2-aminopropanoyl)piperidin-2-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Scientific Research Applications
tert-Butyl ((1-((S)-2-aminopropanoyl)piperidin-2-yl)methyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl ((1-((S)-2-aminopropanoyl)piperidin-2-yl)methyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The piperidine ring may also play a role in binding to specific receptors or enzymes, influencing their function .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Variations
The Boc-protected carbamate group is a common motif in intermediates for drug synthesis, but variations in the core scaffold and substituents lead to distinct physicochemical and biological properties. Key analogues are compared below:
Table 1: Structural Comparison of Carbamate Derivatives
Key Observations:
Cyclohexane-based analogues (e.g., 193, 298) are bulkier, favoring interactions with hydrophobic protein pockets .
Substituent Effects: Electron-Withdrawing Groups: Nitro (193) and chloro (298) groups increase electrophilicity, aiding nucleophilic substitutions in further derivatization . Chirality: The (S)-alanine group in the target compound introduces stereoselectivity, critical for targeting chiral biomolecules (e.g., proteases) . Aromatic vs.
Insights:
- Steric Effects : The target compound’s piperidine core may require milder conditions for acylation compared to bulky cyclohexane derivatives (e.g., 298) .
- Chiral Control : Asymmetric synthesis methods (e.g., chiral auxiliaries in ) are critical for the target compound’s (S)-configuration, whereas analogues like 193 lack stereocenters .
Biological Activity
tert-Butyl ((1-((S)-2-aminopropanoyl)piperidin-2-yl)methyl)carbamate, also known by its CAS number 1354025-62-9, is a compound of interest due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a piperidine ring, an amino acid moiety, and a carbamate functional group, which are essential for its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Acetylcholinesterase Inhibition : Similar compounds with carbamate structures have demonstrated the ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer's disease .
- Neuroprotective Effects : Some studies suggest that compounds with similar structures may offer neuroprotective effects against amyloid-beta (Aβ) toxicity. For instance, related carbamates have been shown to improve cell viability in astrocytes exposed to Aβ, indicating potential therapeutic applications in neurodegenerative diseases .
- Multi-targeting Potential : The design of multi-target compounds suggests that this class may interact with various molecular targets involved in neurodegeneration, potentially modifying disease progression through multiple pathways .
Case Studies and Experimental Data
Research has highlighted the potential efficacy of related compounds in various experimental models:
- In Vitro Studies : In vitro assays have shown that certain derivatives exhibit significant inhibition of AChE with IC50 values ranging from 15.4 nM to higher concentrations depending on the specific structure and substituents .
- Cell Viability Assays : In studies involving astrocytes treated with Aβ, compounds similar to this compound demonstrated improved cell viability compared to untreated controls, suggesting protective effects against neurotoxic insults .
Comparative Data Table
The following table summarizes the biological activities and key findings related to similar compounds:
Q & A
Q. What are the standard synthetic methodologies for preparing tert-butyl ((1-((S)-2-aminopropanoyl)piperidin-2-yl)methyl)carbamate?
The synthesis typically involves multi-step reactions:
- Coupling reactions : Palladium catalysts (e.g., Pd₂(dba)₃ with BINAP) in toluene under inert atmospheres facilitate C–N bond formation. For example, tert-butyl carbamate intermediates are synthesized via Buchwald-Hartwig amination or nucleophilic substitution .
- Reductive amination : Fe powder and NH₄Cl in ethanol reduce nitro groups to amines (e.g., 79% yield in Step 2 of ) .
- Protection/deprotection : tert-Butoxycarbonyl (Boc) groups are introduced/removed using HCl/MeOH or K₂CO₃ .
- Purification : Column chromatography is standard for isolating intermediates .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- Mass spectrometry (MS) : Confirms molecular ions (e.g., m/z 386 [M+H]⁺ in Step 1 of ) .
- NMR spectroscopy : ¹H/¹³C NMR resolves stereochemistry and connectivity (e.g., δ 8.22 ppm for aromatic protons in Step 7 of ) .
- X-ray crystallography : SHELX software refines crystal structures to sub-ångström resolution (R factor = 0.026 in ) .
Q. What safety protocols should be followed when handling this compound?
Based on analogous tert-butyl carbamates:
- PPE : Lab coat, gloves, and goggles.
- Ventilation : Use fume hoods to avoid inhalation .
- First aid : Immediate rinsing for eye/skin contact; consult SDS for specific hazards (e.g., carbon monoxide release during combustion) .
Advanced Questions
Q. How can reaction conditions be optimized to improve yields of intermediates?
Key parameters include:
- Catalyst systems : Pd₂(dba)₃/BINAP enhances coupling efficiency (59% yield in Step 1 of ) .
- Solvent effects : THF or NMP improves solubility for cyclization (e.g., 47% yield in Step 4 of ) .
- Temperature control : Reflux in EtOH optimizes nitro-group reduction .
- Stoichiometry : Excess Fe powder (107 mmol) ensures complete reduction .
Q. What approaches resolve discrepancies between spectroscopic data and expected structures?
Contradictions are addressed by:
- Cross-validation : Combine MS (exact mass), 2D NMR (COSY/HSQC), and X-ray data .
- Crystallography : SHELX refines ambiguous geometries (e.g., piperidine ring conformation in ) .
- Isotopic labeling : Deuterated solvents clarify splitting patterns in crowded NMR regions .
Q. How do computational tools enhance structural analysis?
- SHELX : Refines crystallographic data to resolve bond angles and torsional strain (e.g., C–C mean deviation = 0.002 Å in ) .
- Molecular modeling : Predicts conformational stability of the (S)-2-aminopropanoyl moiety .
- DFT calculations : Validates electronic properties of intermediates (e.g., nitro-group reduction feasibility) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
